molecular formula C13H16BClF2O3 B13562367 2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13562367
M. Wt: 304.53 g/mol
InChI Key: IBJWAJCIJVCCES-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(difluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or acid.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acids like hydrochloric acid or solvents like methanol are used under mild conditions.

Major Products

    Suzuki–Miyaura Coupling: Produces biaryl compounds.

    Protodeboronation: Yields the corresponding aryl compound without the boronic ester group.

Scientific Research Applications

2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of pharmaceuticals and agrochemicals.

    Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: In the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

In Suzuki–Miyaura coupling, the compound acts as a nucleophilic partner, transferring its aryl group to the palladium catalyst. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-Chlorophenylboronic Acid
  • 2,4-Difluorophenylboronic Acid

Uniqueness

2-(4-Chloro-2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of chloro and difluoromethoxy substituents, which enhance its reactivity and stability in cross-coupling reactions compared to other boronic esters.

Properties

Molecular Formula

C13H16BClF2O3

Molecular Weight

304.53 g/mol

IUPAC Name

2-[4-chloro-2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-8(15)7-10(9)18-11(16)17/h5-7,11H,1-4H3

InChI Key

IBJWAJCIJVCCES-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(F)F

Origin of Product

United States

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